2-(Oxan-3-yl)morpholine
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Overview
Description
2-(Oxan-3-yl)morpholine is a versatile small molecule scaffold that has garnered attention in various fields of research and industryIts chemical formula is C₈H₁₅NO₂, and it has a molecular weight of 157.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under specific conditions. One common method is the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . Another approach involves the use of aziridines and epoxides as starting materials, which undergo cyclization to form the morpholine ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis methods are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated morpholine compounds .
Scientific Research Applications
2-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the oxane ring.
2-(Oxolan-3-yl)morpholine: Another closely related compound with slight structural variations.
Uniqueness
2-(Oxan-3-yl)morpholine stands out due to its unique combination of the morpholine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(oxan-3-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(7-11-4-1)9-6-10-3-5-12-9/h8-10H,1-7H2 |
InChI Key |
IDGVXOIOFUMMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CNCCO2 |
Origin of Product |
United States |
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